Cellular IL-1β Processing Inhibition: 85% Reduction at 2.5 µM in Monocytic Cells
Boc‑Asp(OBzl)‑CMK demonstrates a high degree of cellular target engagement, achieving an 85% reduction in caspase‑1‑mediated processing of mature interleukin‑1β in a monocytic cell line at a concentration of 2.5 µM [1]. This level of inhibition is achieved without affecting tumor necrosis factor (TNF) processing, indicating functional selectivity in this cellular context [1]. In contrast, the comparator Z‑VAD‑FMK, a pan‑caspase inhibitor, exhibits broad‑spectrum activity with reported IC50 values ranging widely from 0.0015 µM to 5.8 mM depending on the cell type and stimulus, and lacks this specific, quantifiable cellular activity window for caspase‑1 .
| Evidence Dimension | Inhibition of mature IL-1β processing in cells |
|---|---|
| Target Compound Data | 85% reduction of IL-1β processing at 2.5 µM |
| Comparator Or Baseline | Z-VAD-FMK: IC50 = 0.0015 µM to 5.8 mM (broad-range, pan-caspase activity) |
| Quantified Difference | Boc-Asp(OBzl)-CMK provides a defined, specific activity metric (85% inhibition at 2.5 µM) for caspase-1 function, whereas Z-VAD-FMK lacks a comparable specific cellular benchmark for caspase-1. |
| Conditions | Monocytic cell line; assay measured caspase-1-mediated mature IL-1β processing. |
Why This Matters
This quantifiable, specific cellular inhibition metric allows researchers to reliably modulate IL-1β processing without confounding pan-caspase effects, a critical factor for experimental design and data interpretation.
- [1] GlpBio. Boc-Asp(OBzl)-chloromethylketone Product Datasheet. Catalog No. GA20905. View Source
